N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide
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Overview
Description
N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide is a complex heterocyclic compound that features a benzothiazole moiety, a pyrroline ring, and a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through the acetylation of 2-amino benzothiazole in the presence of triethylamine (TEA) and chloroform.
Final Coupling: The intermediate is then coupled with 2-furancarboxylic acid under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their unique properties and applications.
Scientific Research Applications
N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog that serves as a precursor for more complex derivatives.
2-Furancarboxamide: Another related compound with a furan ring and carboxamide group.
Benzothiazole Derivatives: Various derivatives with modifications at different positions on the benzothiazole ring.
Uniqueness
N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide is unique due to its multi-functional structure, which combines the properties of benzothiazole, pyrroline, and furan moieties.
Biological Activity
N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide, a compound featuring a benzothiazole moiety, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features
- Benzothiazole Ring : Known for its biological activity, this bicyclic structure contributes to the compound's pharmacological properties.
- Pyrroline and Furancarboxamide Groups : These functional groups enhance the compound's solubility and reactivity, potentially influencing its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds related to this compound have shown significant cytotoxicity against various cancer cell lines:
These findings suggest that modifications in the benzothiazole structure can lead to enhanced antitumor activity.
Antimicrobial Activity
Benzothiazoles have been extensively studied for their antimicrobial properties. The compound has demonstrated efficacy against several bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Active |
Escherichia coli | 64 µg/mL | Moderate |
Pseudomonas aeruginosa | 128 µg/mL | Weak |
These results indicate that structural variations significantly affect the antimicrobial potency of benzothiazole derivatives .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. For example, compounds with similar structures have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:
This suggests that benzothiazole derivatives may serve as potential anti-inflammatory agents.
Study on Antitumor Activity
A study conducted by Delmas et al. synthesized various benzothiazole derivatives and assessed their antitumor activity against human breast and colon cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against resistant strains of bacteria. The study found that certain modifications led to improved activity against multidrug-resistant Staphylococcus aureus, highlighting the importance of structural optimization in drug design .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c17-14-13(16-18-9-4-1-2-6-12(9)24-16)10(21)8-20(14)19-15(22)11-5-3-7-23-11/h1-7,17,21H,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHDVACJUGRHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CC=CO2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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